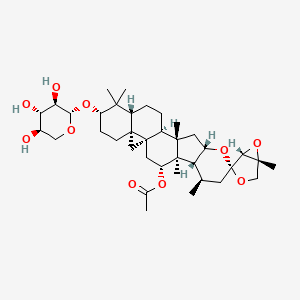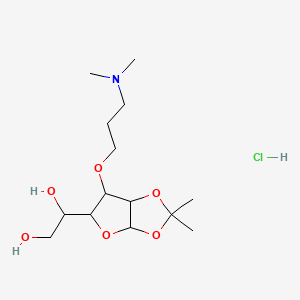
Taxifolial A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxifolial A is a natural product found in Caulerpa taxifolia with data available.
Applications De Recherche Scientifique
Antiurolithiatic Activity
Research has shown that aqueous extracts of Salix taxifolia, which contain Taxifolial A, possess significant antiurolithiatic and diuretic activities. An experimental study found a notable decrease in the weight of bladder stones in rats treated with these extracts, indicating its potential in treating urolithiasis or kidney stones (Vargas & Pérez, 2002).
Synthesis and Chemical Studies
The first total synthesis of Taxifolial A was reported, which is a crucial step in understanding its structure and potential applications in various fields, including medicinal chemistry (Commeiras, Santelli, & Parrain, 2001).
Antioxidant, Antiviral, and Anti-Cancer Properties
Several studies have explored the antioxidant, antiviral, and anti-cancer properties of compounds related to Taxifolial A:
Caulerpa taxifolia, a source of Taxifolial A, has shown promising anti-oxidant and anti-proliferative activities against breast and lung cancer cells. This alga increases oxidative stress markers and induces cell cycle arrest, suggesting its potential as an anti-cancer agent (Mehra et al., 2018).
A crude extract of Caulerpa taxifolia demonstrated significant antiviral activity against the feline immunodeficiency virus, which is a model for studying HIV. This suggests the potential of Taxifolial A-containing extracts in antiviral therapies (Nicoletti et al., 1999).
Environmental Impact Studies
Taxifolial A, as part of the composition of Caulerpa taxifolia, has been studied in environmental contexts:
- A study examined the lack of response in epifaunal invertebrates to the application of salt in managing Caulerpa taxifolia, an invasive species. This indicates that the management method does not adversely affect these organisms, indirectly highlighting the environmental impact of Taxifolial A-containing species (O'Neill, Schreider, Glasby, & Redden, 2007).
Propriétés
Nom du produit |
Taxifolial A |
|---|---|
Formule moléculaire |
C19H24O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
[(2E,3S,5E)-3-acetyloxy-6,10-dimethyl-2-(2-oxoethylidene)undeca-5,9-dien-7-ynyl] acetate |
InChI |
InChI=1S/C19H24O5/c1-14(2)7-6-8-15(3)9-10-19(24-17(5)22)18(11-12-20)13-23-16(4)21/h7,9,11-12,19H,10,13H2,1-5H3/b15-9+,18-11+/t19-/m0/s1 |
Clé InChI |
ZNJRJRLDPRAASN-FXLUSVPFSA-N |
SMILES isomérique |
CC(=CC#C/C(=C/C[C@@H](/C(=C/C=O)/COC(=O)C)OC(=O)C)/C)C |
SMILES canonique |
CC(=CC#CC(=CCC(C(=CC=O)COC(=O)C)OC(=O)C)C)C |
Synonymes |
taxifolial A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)



![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)






